molecular formula C6H4BFN2O2 B13462405 (2-Cyano-5-fluoropyridin-4-yl)boronic acid

(2-Cyano-5-fluoropyridin-4-yl)boronic acid

Katalognummer: B13462405
Molekulargewicht: 165.92 g/mol
InChI-Schlüssel: NQKTXNPAMWUHFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Cyano-5-fluoropyridin-4-yl)boronic acid is an organoboron compound with the molecular formula C6H4BFN2O2. It is a derivative of pyridine, featuring a cyano group at the 2-position, a fluorine atom at the 5-position, and a boronic acid group at the 4-position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyano-5-fluoropyridin-4-yl)boronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of 2-cyano-5-fluoropyridine using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

(2-Cyano-5-fluoropyridin-4-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form carbon-carbon bonds. This reaction is facilitated by palladium catalysts and typically occurs under mild conditions .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Wirkmechanismus

The mechanism of action of (2-Cyano-5-fluoropyridin-4-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl product. The boronic acid group plays a crucial role in stabilizing the intermediate species and facilitating the transfer of the organic group to the palladium center .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2-Cyano-5-fluoropyridin-4-yl)boronic acid is unique due to the presence of both a cyano group and a fluorine atom on the pyridine ring. This combination enhances its reactivity and selectivity in cross-coupling reactions compared to other boronic acids. The cyano group also provides additional functionality for further derivatization and applications in various fields .

Eigenschaften

Molekularformel

C6H4BFN2O2

Molekulargewicht

165.92 g/mol

IUPAC-Name

(2-cyano-5-fluoropyridin-4-yl)boronic acid

InChI

InChI=1S/C6H4BFN2O2/c8-6-3-10-4(2-9)1-5(6)7(11)12/h1,3,11-12H

InChI-Schlüssel

NQKTXNPAMWUHFA-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CC(=NC=C1F)C#N)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.